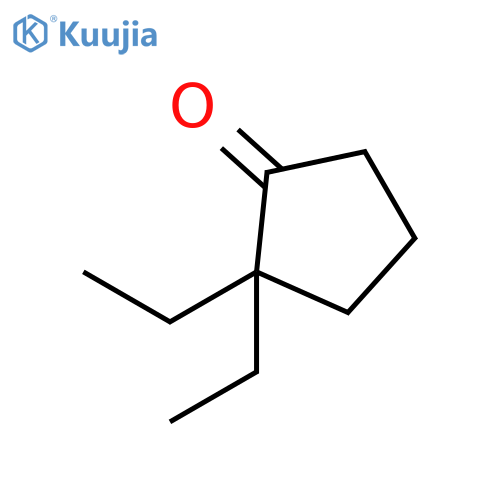Cas no 103263-31-6 (2,2-diethylcyclopentan-1-one)

2,2-diethylcyclopentan-1-one structure
商品名:2,2-diethylcyclopentan-1-one
2,2-diethylcyclopentan-1-one 化学的及び物理的性質
名前と識別子
-
- 2,2-diethylcyclopentan-1-one
- Cyclopentanone, 2,2-diethyl-
- 2,2-diethylcyclopentanone
- 2,2-diethyl-cyclopentanone
- SureCN8624485
- ACMC-20m655
- CTK0G7143
- 2,2-Diaethyl-cyclopentanon
- Cyclopentanone, 2,2-diethyl-; 2,2-diethylcyclopentanone; 2,2-diethyl-cyclopentanone; SureCN8624485; ACMC-20m655; CTK0G7143; 2,2-Diaethyl-cyclopentanon;
- 103263-31-6
- SCHEMBL8624485
- AKOS040766245
- F2167-7968
- EN300-1461610
- DTXSID00617339
- MFCD24691291
- SY305942
-
- インチ: InChI=1S/C9H16O/c1-3-9(4-2)7-5-6-8(9)10/h3-7H2,1-2H3
- InChIKey: SYAMECZRQXLGDW-UHFFFAOYSA-N
- ほほえんだ: CCC1(CCCC1=O)CC
計算された属性
- せいみつぶんしりょう: 140.12018
- どういたいしつりょう: 140.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- PSA: 17.07
2,2-diethylcyclopentan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1461610-0.25g |
2,2-diethylcyclopentan-1-one |
103263-31-6 | 0.25g |
$1432.0 | 2023-07-07 | ||
| Enamine | EN300-1461610-5.0g |
2,2-diethylcyclopentan-1-one |
103263-31-6 | 5.0g |
$4517.0 | 2023-07-07 | ||
| Enamine | EN300-1461610-2.5g |
2,2-diethylcyclopentan-1-one |
103263-31-6 | 2.5g |
$3051.0 | 2023-07-07 | ||
| Enamine | EN300-1461610-1.0g |
2,2-diethylcyclopentan-1-one |
103263-31-6 | 1.0g |
$1557.0 | 2023-07-07 | ||
| Life Chemicals | F2167-7968-1g |
2,2-diethylcyclopentan-1-one |
103263-31-6 | 95% | 1g |
$1301.0 | 2023-09-06 | |
| TRC | D205986-500mg |
2,2-diethylcyclopentan-1-one |
103263-31-6 | 500mg |
$ 550.00 | 2022-06-05 | ||
| Enamine | EN300-1461610-100mg |
2,2-diethylcyclopentan-1-one |
103263-31-6 | 100mg |
$1371.0 | 2023-09-29 | ||
| Enamine | EN300-1461610-1000mg |
2,2-diethylcyclopentan-1-one |
103263-31-6 | 1000mg |
$1557.0 | 2023-09-29 | ||
| Enamine | EN300-1461610-5000mg |
2,2-diethylcyclopentan-1-one |
103263-31-6 | 5000mg |
$4517.0 | 2023-09-29 | ||
| Enamine | EN300-1461610-10.0g |
2,2-diethylcyclopentan-1-one |
103263-31-6 | 10.0g |
$6697.0 | 2023-07-07 |
2,2-diethylcyclopentan-1-one 関連文献
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
103263-31-6 (2,2-diethylcyclopentan-1-one) 関連製品
- 6004-60-0(1-cyclopentylethan-1-one)
- 566-65-4((5a)-Pregnane-3,20-dione)
- 1120-72-5(2-methylcyclopentan-1-one)
- 20669-04-9(3,3-Dimethylpentan-2-one)
- 21368-68-3(DL-Camphor)
- 76-22-2(Camphor)
- 464-48-2((1S,4S)-1,7,7-trimethylnorbornan-2-one)
- 464-49-3((+)-Camphor)
- 4819-67-4(2-Pentylcyclopentanone)
- 23787-90-8(Isolongifolone)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
